1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 13870-44-5
VCID: VC2917841
InChI: InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14)
SMILES: CC1=CNC(=O)N1C2=CC=CC=C2F
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

CAS No.: 13870-44-5

Cat. No.: VC2917841

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one - 13870-44-5

Specification

CAS No. 13870-44-5
Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
IUPAC Name 3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one
Standard InChI InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14)
Standard InChI Key AUHPKZDPCBTYSQ-UHFFFAOYSA-N
SMILES CC1=CNC(=O)N1C2=CC=CC=C2F
Canonical SMILES CC1=CNC(=O)N1C2=CC=CC=C2F

Introduction

PropertyValue
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
CAS Number13870-44-5
IUPAC Name3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one
InChIInChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14)
InChI KeyAUHPKZDPCBTYSQ-UHFFFAOYSA-N

Chemical Structure and Properties

Structural Features

Synthesis and Preparation

Laboratory Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves a multi-step process that requires careful control of reaction conditions. One common approach begins with the condensation of 2-fluoroacetophenone with an appropriate amine compound to form an intermediate product. This intermediate then undergoes cyclization to yield the desired imidazolone structure. The synthesis often requires catalysts and specific solvents to achieve optimal yields and product purity.

Industrial Production

While laboratory-scale synthesis provides sufficient quantities for research purposes, industrial production of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one demands scaled-up processes that prioritize efficiency, cost-effectiveness, and safety. These industrial methods typically employ similar synthetic routes to those used in the laboratory but are optimized for larger quantities. Advanced equipment and carefully controlled reaction conditions are essential to ensure consistent product quality and high yields in industrial settings.

Chemical Reactions and Reactivity

Oxidation Reactions

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo oxidation reactions when treated with appropriate oxidizing agents. Common oxidizing reagents include hydrogen peroxide and potassium permanganate, which can modify the compound's structure by introducing oxygen-containing functional groups. These oxidation reactions are valuable for creating derivatives with altered chemical properties and potential applications.

Reduction Processes

Reduction reactions involving 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl group in the imidazolone ring, potentially converting it to a hydroxyl group. The resulting reduced derivatives exhibit different chemical behaviors and may have distinct applications in chemical research.

Substitution Reactions

The fluorophenyl group in 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can participate in nucleophilic substitution reactions. Under appropriate conditions, the fluorine atom may be replaced by various nucleophiles, leading to the formation of new derivatives. These substitution reactions expand the compound's versatility as a precursor for synthesizing related structures with modified properties.

Reaction TypeReagentsConditionsMajor Products
OxidationH2O2, KMnO4Controlled temperature, appropriate solventOxidized derivatives
ReductionNaBH4, LiAlH4Low temperature, anhydrous conditionsReduced forms with modified carbonyl group
SubstitutionVarious nucleophilesSpecific reaction conditions depending on nucleophileDerivatives with replaced fluorine atom

Applications in Scientific Research

Organic Chemistry Applications

In the field of organic chemistry, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one serves as a valuable building block for the synthesis of more complex molecules. Its distinctive structure, particularly the combination of a fluorophenyl group with an imidazolone ring, makes it useful in developing novel compounds with specific chemical properties. Researchers often employ this compound to explore new synthetic pathways and to investigate structure-activity relationships in related molecular systems.

Biological Research

The biological applications of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one stem from its ability to interact with various biological molecules. The compound's structure allows it to participate in specific binding interactions with enzymes and receptors, making it valuable for biochemical studies. These interactions can provide insights into biological processes and potentially lead to the development of new research tools for investigating cellular mechanisms.

Medicinal Chemistry Investigations

In medicinal chemistry, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has attracted interest as a potential precursor for drug development. The compound's structural features, particularly the fluorophenyl group and the imidazolone ring, are found in various pharmacologically active molecules. Research is ongoing to explore its potential therapeutic applications, focusing on how modifications to its structure might enhance specific biological activities.

Mechanism of Action and Biological Activity

Molecular Interactions

The biological activity of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is closely linked to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors through various intermolecular forces, including hydrogen bonding, π-stacking, and van der Waals interactions. These binding interactions can modulate the activity of biological targets, potentially affecting biochemical pathways in living systems.

Structure-Activity Relationships

Industrial Applications

Specialty Chemicals Production

In the industrial sector, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is utilized in the production of specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties required for advanced applications. These specialty chemicals may find use in various industries, contributing to the development of innovative products and materials.

Material Science Applications

The compound's potential applications in material science stem from its distinct chemical structure and reactivity. When incorporated into larger molecular systems, it can impart specific properties to materials, potentially affecting their performance characteristics. Research in this area continues to explore new ways to leverage the compound's unique features for developing advanced materials with tailored properties.

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